molecular formula C25H36O4 B12324324 [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Cat. No.: B12324324
M. Wt: 400.5 g/mol
InChI Key: BIYWBTKPNWCYHM-UHFFFAOYSA-N
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Description

It is a compound with the molecular formula C25H36O4 and a molecular weight of 400.55 g/mol . Dehydro Simvastatin is primarily studied as an impurity in the synthesis of Simvastatin, a widely used lipid-lowering medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydro Simvastatin is synthesized through the chemical modification of Simvastatin. The process involves the removal of hydrogen atoms from Simvastatin, resulting in the formation of the dehydro compound. The specific reaction conditions and reagents used in this process are not widely documented, but it typically involves oxidative conditions to achieve the dehydrogenation .

Industrial Production Methods

Industrial production of Dehydro Simvastatin is closely linked to the production of Simvastatin. Simvastatin itself is produced through a fermentation process using the fungus Aspergillus terreus, followed by chemical modifications . The dehydrogenation step to produce Dehydro Simvastatin is integrated into the overall production process of Simvastatin.

Chemical Reactions Analysis

Types of Reactions

Dehydro Simvastatin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to Simvastatin under appropriate conditions.

    Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3

InChI Key

BIYWBTKPNWCYHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C

Origin of Product

United States

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